7-(tert-Butyl)indolin-2-one
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Overview
Description
7-(tert-Butyl)indolin-2-one is a compound belonging to the indole family, characterized by a tert-butyl group attached to the seventh position of the indolin-2-one core. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . The indole nucleus is a key scaffold in many naturally occurring molecules, making it a significant target for synthetic modifications .
Preparation Methods
The synthesis of 7-(tert-Butyl)indolin-2-one can be achieved through several synthetic routes. One common method involves the amidation of 5-(chlorosulfonyl)indolin-2-one, which is prepared by sulfonylation of indolin-2-one with chlorosulfonic acid . Another approach includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, leading to the formation of 3-(tert-butylperoxy)indolin-2-one intermediates that can be further transformed into indoline-2,3-diones under air . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
7-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-diones.
Reduction: Reduction reactions can modify the indole nucleus, leading to different substituted indoles.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(tert-Butyl)indolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)indolin-2-one involves its interaction with molecular targets such as protein tyrosine kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(tert-Butyl)indolin-2-one include other indole derivatives such as:
3-Substituted-Indolin-2-One Derivatives: Known for their anti-inflammatory activity.
Indole-3-Acetic Acid: A plant hormone with diverse biological applications.
Indole-2-Carboxylates: Investigated for their antiviral properties.
What sets this compound apart is its unique tert-butyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
7-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-6-4-5-8-7-10(14)13-11(8)9/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
FSGXAKGMWAGFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2 |
Origin of Product |
United States |
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